molecular formula C11H22N2O2 B3032303 5-Amino-1-boc-2-methylpiperidine CAS No. 1392473-06-1

5-Amino-1-boc-2-methylpiperidine

Cat. No.: B3032303
CAS No.: 1392473-06-1
M. Wt: 214.30
InChI Key: ZKBBQGSSDAJNKG-UHFFFAOYSA-N
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Description

5-Amino-1-Boc-2-methylpiperidine is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, a methyl substituent at position 2, and an amino group at position 4. This compound is widely used in medicinal chemistry as a building block for drug synthesis, leveraging the Boc group to protect the amine during multi-step reactions . Its structural versatility allows for modifications that tailor pharmacokinetic properties, such as solubility and metabolic stability.

Properties

IUPAC Name

tert-butyl 5-amino-2-methylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-8-5-6-9(12)7-13(8)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKBBQGSSDAJNKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CN1C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101151271
Record name 1-Piperidinecarboxylic acid, 5-amino-2-methyl-, 1,1-dimethylethyl ester
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Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1392473-06-1
Record name 1-Piperidinecarboxylic acid, 5-amino-2-methyl-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1392473-06-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 5-amino-2-methyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101151271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 5-amino-2-methylpiperidine-1-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-boc-2-methylpiperidine typically involves the protection of the amino group using the Boc protecting group. One common method involves the reaction of 2-methylpiperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of solvent-free or green chemistry approaches is also explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-boc-2-methylpiperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted piperidine derivatives .

Scientific Research Applications

5-Amino-1-boc-2-methylpiperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-1-boc-2-methylpiperidine involves its interaction with specific molecular targets. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amino group, which can then participate in various biochemical reactions. The compound’s effects are mediated through its interactions with enzymes, receptors, and other biomolecules, influencing cellular pathways and processes .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogs and their differences:

Compound Name Substituents/Modifications Key Features/Applications References
5-Amino-1-Boc-2-methylpiperidine Boc at N1, methyl at C2, amino at C5 Intermediate for kinase inhibitors
5-Amino-1-Boc-3,3-difluoropiperidine Boc at N1, difluoro at C3, amino at C5 Enhanced metabolic stability via fluorination
5-Amino-1-Boc-3',4',5',6'-tetrahydro-2'H-bipyridinyl Bicyclic structure with Boc and amino groups Rigid scaffold for receptor binding
5-Amino-2-(2-methylpiperidin-1-yl)benzamide Benzamide group at C2, methylpiperidine Potential CNS-active compound
1-Boc-4-(Aminomethyl)piperidine Boc at N1, aminomethyl at C4 Precursor for peptide coupling
Key Observations:
  • Boc Protection : All Boc-protected analogs (e.g., ) share advantages in synthetic flexibility, enabling selective deprotection for further functionalization.
  • Substituent Effects: Fluorine Introduction: The 3,3-difluoro analog () exhibits increased lipophilicity (logP ~2.5 vs. ~1.8 for non-fluorinated analogs) and resistance to oxidative metabolism. Bicyclic Systems: The bipyridinyl derivative () introduces conformational rigidity, improving target binding affinity in kinase inhibitors. Benzamide Hybrids: The benzamide analog () merges piperidine with aromatic systems, broadening applications in CNS drug discovery.

Physicochemical Properties

Data from 1-Boc-4-(Aminomethyl)piperidine () provides a benchmark:

  • Molecular Weight : 214.30 g/mol
  • logP : 1.52 (iLOGP), 1.89 (XLOGP3)
  • Solubility : ~25 mg/mL in water (ESOL)
  • Hydrogen Bond Donors/Acceptors: 2/3

Comparatively, fluorinated analogs () show higher logP (~2.3–2.7) and reduced aqueous solubility (~10 mg/mL), while benzamide derivatives () exhibit even lower solubility (<5 mg/mL) due to aromatic stacking.

Biological Activity

5-Amino-1-boc-2-methylpiperidine, also known as (2S,5R)-tert-Butyl 5-amino-2-methylpiperidine-1-carboxylate, is a compound of interest in medicinal chemistry due to its structural features and potential biological activities. This article discusses its synthesis, biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound is characterized by a six-membered heterocyclic structure containing one nitrogen atom and five carbon atoms. The presence of an amino group and a tert-butoxycarbonyl (Boc) protecting group allows for selective functionalization during chemical transformations. The typical synthesis involves various methods that utilize different starting materials and reaction conditions to achieve high yields and purity.

Inhibition of Nicotinamide N-Methyltransferase (NNMT)

A significant aspect of this compound's biological activity is its role as an inhibitor of the enzyme nicotinamide N-methyltransferase (NNMT) . Elevated NNMT levels are associated with metabolic disorders, including obesity and insulin resistance. Inhibition of NNMT by this compound has been linked to:

  • Weight loss
  • Decreased fat mass
  • Reduction in plasma cholesterol and glucose levels

These effects suggest that this compound could be explored for applications in weight management therapies .

The inhibition of NNMT leads to alterations in metabolic pathways, particularly affecting lipid metabolism and glucose homeostasis. This mechanism highlights the compound's potential role in addressing metabolic disorders .

Case Studies and Research Findings

Several studies have explored the pharmacological implications of compounds related to this compound:

  • Weight Management : In animal models, compounds that inhibit NNMT have shown significant reductions in body weight and fat accumulation. The mechanisms involve enhanced glucose uptake due to increased expression of the glucose transporter GLUT4.
  • Antimicrobial Activity : While direct studies on this compound are scarce, related compounds have demonstrated effective antimicrobial properties against various pathogens, indicating a promising avenue for future research.

Comparative Analysis Table

Compound NameBiological ActivityMechanism of Action
This compoundNNMT inhibition, potential weight lossRegulation of glucose metabolism
Related Piperidine DerivativesAntimicrobial (bacterial/fungal)Antimicrobial action through enzyme inhibition

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
Reactant of Route 2
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